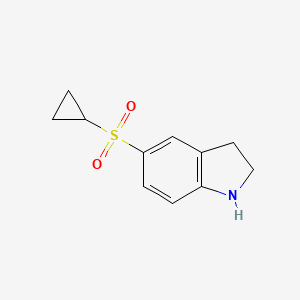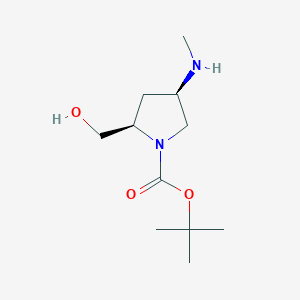
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a methylamino group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the hydroxymethyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, such as its stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The combination of the tert-butyl group with the hydroxymethyl and methylamino groups provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12-4)5-9(13)7-14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
SQFNRLAFLMKLJX-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)NC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



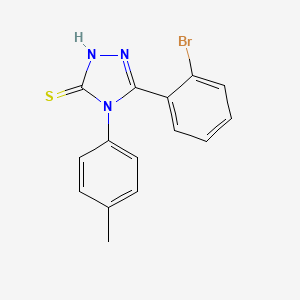
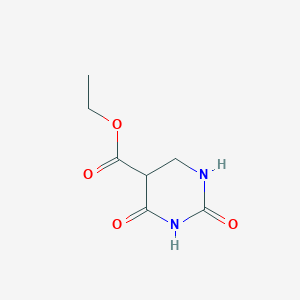

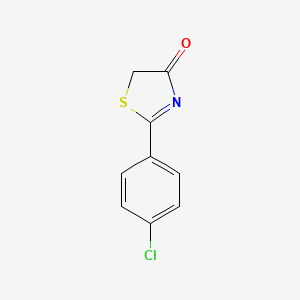
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
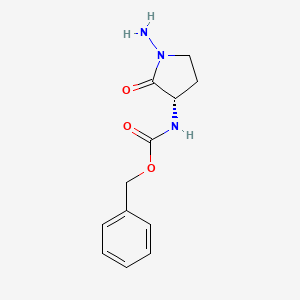
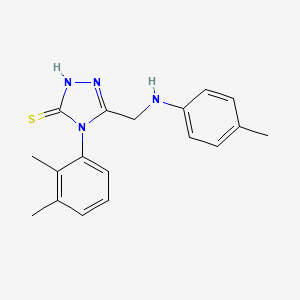
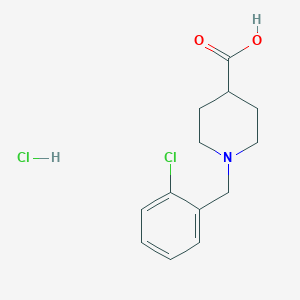
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
